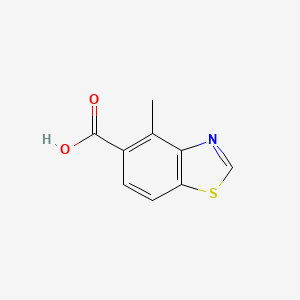

4-methylbenzothiazole-5-carboxylic Acid

Description

Properties

CAS No. |

305381-68-4 |

|---|---|

Molecular Formula |

C9H7NO2S |

Molecular Weight |

193.22 g/mol |

IUPAC Name |

4-methyl-1,3-benzothiazole-5-carboxylic acid |

InChI |

InChI=1S/C9H7NO2S/c1-5-6(9(11)12)2-3-7-8(5)10-4-13-7/h2-4H,1H3,(H,11,12) |

InChI Key |

MRXKZJHMRNYCNY-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C1N=CS2)C(=O)O |

Canonical SMILES |

CC1=C(C=CC2=C1N=CS2)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

-

Xanthine Oxidase Inhibition :

- Research Findings : Derivatives of 4-methylbenzothiazole-5-carboxylic acid have been synthesized as structural analogues of febuxostat, a drug used to treat gout. These derivatives demonstrated significant xanthine oxidase inhibitory activity, with IC₅₀ values indicating their potential as therapeutic agents for hyperuricemia and gout management .

- Mechanism : The incorporation of a methylene amine spacer enhances hydrogen bonding within the active site of xanthine oxidase, improving binding affinity and enzymatic inhibition.

- Antioxidant Activity :

-

Antimicrobial Activity :

- Case Studies : Several derivatives have exhibited antimicrobial effects against Gram-positive bacteria. For instance, one derivative showed lethal effects against Staphylococcus aureus with significantly lower minimum inhibitory concentration (MIC) values compared to conventional antibiotics like nitrofurantoin .

Agrochemical Applications

-

Pesticidal Activity :

- Research indicates that derivatives of 4-methylbenzothiazole-5-carboxylic acid possess insecticidal and fungicidal properties. These compounds are being explored for their effectiveness in controlling agricultural pests and pathogens, thus contributing to integrated pest management strategies .

- Example : Specific formulations have been tested against common agricultural pathogens such as Alternaria solani (tomato early blight) and Botrytis cinerea (gray mold), demonstrating promising results in reducing fungal growth .

- Plant Growth Regulation :

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Methyl vs. Amino Groups: The presence of a methyl group at C4 (4-methylthiazole-5-carboxylic acid) enhances lipophilicity compared to analogs with polar substituents like -NH₂ (C2) .

- Acetylation Effects: 2-Acetylamino-4-methylthiazole-5-carboxylic acid exhibits improved solubility and has been utilized in histone deacetylase (HDAC) inhibitor synthesis, as seen in hydroxamic acid derivatives .

- Acidity Modulation : 2,4-Dimethylthiazole-5-carboxylic acid shows reduced acidity (pKa ~3.5) compared to the reference compound (pKa ~2.9), attributed to steric and electronic effects of dual methyl groups .

Physicochemical Properties

| Property | 4-Methylthiazole-5-carboxylic Acid | 2-Acetylamino-4-methylthiazole-5-carboxylic Acid | 2-Aminothiazole-5-carboxylic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 157.16 | 214.23 | 144.14 |

| Melting Point (°C) | 185–187 | 198–200 | 210–212 |

| LogP (Octanol-Water) | 1.2 | 0.8 | -0.3 |

| Solubility (mg/mL in Water) | 8.5 | 22.3 | 45.6 |

Preparation Methods

Direct Carboxylation of 4-Methylbenzothiazole Derivatives

One of the primary approaches to synthesize 4-methylbenzothiazole-5-carboxylic acid involves the carboxylation of methyl-substituted benzothiazole derivatives. This method is an adaptation of the general carboxylation techniques used for benzothiazole-2-carboxylic acids, modified to target the 5-position on the benzothiazole ring.

- Catalysts: Metalloporphyrin complexes, such as tetrakis-(p-methoxyphenyl) manganese porphyrin, have been employed as catalysts to facilitate selective oxidation and carboxylation under mild conditions.

- Oxidants: Oxygen under pressure (1.42 MPa) and hydrogen peroxide (30%) are used as environmentally friendly oxidants.

- Solvents: Ethanol or ethanol-water mixtures serve as green solvents, enhancing reaction safety and reducing pollution.

- Conditions: Reaction temperatures range from 100°C to 140°C, with reaction times between 2 to 12 hours, depending on specific parameters.

Example Reaction Setup and Outcomes:

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Catalyst | 1×10^-3 g tetrakis-(p-methoxyphenyl) Mn porphyrin | 1.1×10^-3 g tetrakis-(p-methoxyphenyl) Mn porphyrin |

| Substrate | 0.57 g 2-methylbenzothiazole | 0.57 g 2-methylbenzothiazole |

| Solvent | 30 mL ethanol | 29.6 mL ethanol + 0.4 mL 30% H2O2 |

| Temperature | 120°C | 100°C |

| Pressure (O2) | 1.42 MPa | 1.42 MPa |

| Reaction Time | 4 hours | 8 hours |

| Conversion Rate (%) | 30.13 | 32.27 |

| Selectivity (%) | 30.12 | 41.26 |

| Yield (%) | 9.08 | 13.31 |

This method offers moderate yields with the advantage of using green oxidants and solvents, minimizing environmental impact and improving operational safety.

Cyclization and Condensation Approaches

Another route involves the cyclization of appropriate precursors such as o-phenylenediamine derivatives with carboxylic acid-containing substrates to form the benzothiazole ring bearing the 4-methyl and 5-carboxyl substituents.

- Starting Materials: o-Phenylenediamine derivatives and 4-methylthiazole-5-carboxylic acid.

- Reaction Medium: Polyphosphoric acid under nitrogen atmosphere.

- Temperature and Time: Heating at 125°C for 48 hours.

- Workup: Quenching in ice water, extraction, pH adjustment, and purification by column chromatography and recrystallization.

This method yields the target compound with relatively low efficiency (~13%) but provides a direct synthetic route to the substituted benzothiazole core.

Conversion via Acid Chloride Intermediates

The preparation of 4-methylbenzothiazole-5-carboxylic acid derivatives can also proceed through the formation of acid chloride intermediates, which are then subjected to amide coupling or further functionalization.

- Conversion: Treatment of 4-methylbenzothiazole-5-carboxylic acid with thionyl chloride (SOCl2) at 80°C for 2 hours.

- Subsequent Reaction: Reaction of the acid chloride with amines such as 3-chloroaniline in dichloromethane at room temperature.

- Yields: Amide derivatives are obtained in moderate to good yields (42%-79%).

This method is widely used for preparing amide derivatives of 4-methylbenzothiazole-5-carboxylic acid, which are important intermediates in medicinal chemistry.

Coupling Reactions Using Carbodiimide Chemistry

Activation of 4-methylbenzothiazole-5-carboxylic acid with carbodiimide reagents (e.g., N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of 1-hydroxybenzotriazole and bases like N,N-diisopropylethylamine allows efficient coupling with amines to form amide bonds.

- Solvent: Anhydrous N,N-dimethylformamide.

- Temperature: Ambient temperature.

- Reaction Time: Approximately 18 hours.

- Yields: Amide products obtained in 60% yield.

This approach is favored for its mild conditions and high selectivity in forming amide bonds from the carboxylic acid functionality.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Direct Carboxylation | 2-methylbenzothiazole, metalloporphyrin, O2, H2O2 | 100-140°C, 2-12 h, ethanol solvent | 9-13 | Green oxidants, moderate selectivity |

| Cyclization in Polyphosphoric Acid | o-Phenylenediamine, 4-methylthiazole-5-carboxylic acid | 125°C, 48 h | ~13 | Direct ring formation, low yield |

| Acid Chloride Formation & Amide Coupling | SOCl2, amines (e.g., 3-chloroaniline) | 80°C (SOCl2), RT (coupling) | 42-79 | Useful for amide derivatives |

| Carbodiimide-Mediated Coupling | Carbodiimide, HOBt, amines, DMF | RT, 18 h | ~60 | Mild, efficient amide bond formation |

Research Findings and Considerations

- The direct carboxylation method using metalloporphyrin catalysts is environmentally friendly but currently limited by moderate yields and selectivity. Optimization of catalyst loading, temperature, and oxidant ratios could improve efficiency.

- The cyclization method is straightforward but suffers from low yield and long reaction times, making it less practical for large-scale synthesis.

- Acid chloride intermediates provide versatile synthetic handles for further functionalization, especially for preparing amide derivatives with good yields and straightforward purification.

- Carbodiimide coupling is a reliable method for amide bond formation from 4-methylbenzothiazole-5-carboxylic acid, widely used in pharmaceutical synthesis due to its mildness and efficiency.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methylbenzothiazole-5-carboxylic acid, and how can purity be optimized?

- Methodological Answer : A typical synthesis involves cyclocondensation of 2-amino-4-methylbenzenethiol with a carboxylic acid precursor, followed by regioselective carboxylation at the 5-position. Purity optimization requires recrystallization from ethanol/water mixtures or chromatographic techniques like silica gel column chromatography. Monitoring reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1) and confirming purity (>98%) using HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How can the structure of 4-methylbenzothiazole-5-carboxylic acid be confirmed spectroscopically?

- Methodological Answer :

- 1H NMR : Expect a singlet for the methyl group at δ ~2.5 ppm and aromatic protons in the δ 7.2–8.1 ppm range. The carboxylic acid proton may appear as a broad peak at δ ~12 ppm (DMSO-d6) .

- 13C NMR : The carboxyl carbon resonates at δ ~167 ppm, with the benzothiazole carbons between δ 120–150 ppm .

- FT-IR : Characteristic peaks include O–H stretch (~2500–3000 cm⁻¹, broad) and C=O stretch (~1680 cm⁻¹) .

Q. What purification techniques are effective for isolating 4-methylbenzothiazole-5-carboxylic acid from reaction mixtures?

- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges or preparative HPLC (gradient: 10–90% acetonitrile in 0.1% formic acid) for high recovery. For small-scale purification, TLC on silica gel (ethyl acetate/hexane, 1:1) followed by extraction with methanol is effective .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or missing peaks) be resolved during characterization?

- Methodological Answer : Contradictions may arise from tautomerism in the benzothiazole ring or solvent-dependent proton exchange. Use variable-temperature NMR (VT-NMR) in DMSO-d6 to observe dynamic effects. For missing carboxylic acid protons, deuterium exchange with D2O or analysis via LC-MS (negative ion mode, [M–H]⁻ ion) provides confirmation .

Q. What strategies are employed to study the pharmacological potential of 4-methylbenzothiazole-5-carboxylic acid derivatives?

- Methodological Answer :

- Receptor Binding Assays : Screen for dopamine D2 and serotonin 5-HT3 receptor antagonism using radioligand displacement assays (e.g., [³H]spiperone for D2). IC50 values <10 µM indicate promising activity .

- SAR Studies : Modify the methyl or carboxyl groups to assess impact on bioactivity. For example, replacing the methyl group with halogens (e.g., Cl, F) enhances lipophilicity and blood-brain barrier penetration .

Q. How does the stability of 4-methylbenzothiazole-5-carboxylic acid vary under different storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to decarboxylation at elevated temperatures. Store at –20°C under argon in amber vials. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring show <5% degradation under optimal conditions .

Q. What computational methods are used to predict the reactivity of 4-methylbenzothiazole-5-carboxylic acid in nucleophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.